Ethyl 3-(2-((3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)benzoate
Description
Ethyl 3-(2-((3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)benzoate is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core substituted with methyl groups at positions 3, 5, and 6, an oxo group at position 4, and a thioacetamido-benzoate side chain. This compound belongs to a class of heterocyclic molecules widely studied for their antimicrobial, anticancer, and enzyme-inhibitory properties due to their structural resemblance to nucleotide bases .
Properties
Molecular Formula |
C20H21N3O4S2 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
ethyl 3-[[2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C20H21N3O4S2/c1-5-27-19(26)13-7-6-8-14(9-13)21-15(24)10-28-20-22-17-16(18(25)23(20)4)11(2)12(3)29-17/h6-9H,5,10H2,1-4H3,(H,21,24) |
InChI Key |
ZAWVRDPVGTVUEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 3-(2-((3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)benzoate typically involves multi-step organic reactions. . Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, catalysts, and solvents, to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 3-(2-((3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the thioacetamido group with other nucleophiles. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alkoxides
Scientific Research Applications
Ethyl 3-(2-((3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of Ethyl 3-(2-((3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[2,3-d]pyrimidine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. This modulation can lead to various effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Synthetic Yields : Analogous compounds (e.g., 4k and 4l) show yields of 78–83%, suggesting efficient coupling of thioacetamido side chains to the pyrimidine core under reflux conditions with DMF/K₂CO₃ .
Table 2: Antimicrobial Activity of Analogs
Research Findings and Implications
Pharmacokinetic Considerations
- ADMET Properties: Thienopyrimidines with ester groups (e.g., ethyl benzoate) generally exhibit moderate metabolic stability, as esterases in vivo may hydrolyze the side chain .
- Docking Studies: AutoDock Vina () could predict binding to bacterial dihydrofolate reductase (DHFR), a common target for antimicrobial thienopyrimidines .
Biological Activity
Ethyl 3-(2-((3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)benzoate (CAS No. 333406-78-3) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its anticancer and antimicrobial activities.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 431.53 g/mol. Its complex structure includes a thieno[2,3-d]pyrimidine moiety, which is known for its pharmacological significance.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound is believed to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Inhibition of TS leads to apoptosis in cancer cells by disrupting the synthesis of dTTP, a building block for DNA replication .
- Case Study : A study demonstrated that related compounds showed IC50 values ranging from 1.95 to 4.24 μM against various cancer cell lines, outperforming standard chemotherapeutics like doxorubicin and 5-fluorouracil .
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| Ethyl 3-(2... | TBD | Thymidylate Synthase |
| Doxorubicin | 7.26 | Topoisomerase II |
| 5-Fluorouracil | TBD | Thymidylate Synthase |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Research has shown that similar thieno[2,3-d]pyrimidine derivatives can effectively inhibit the growth of bacterial strains such as Escherichia coli and Staphylococcus aureus.
- In Vitro Studies : Various derivatives have demonstrated good inhibition rates against these pathogens, suggesting potential applications in treating bacterial infections .
Mechanistic Insights
Molecular docking studies have been employed to elucidate the binding interactions between Ethyl 3-(2... and its biological targets. These studies reveal that the compound may bind effectively to the active sites of target enzymes, thereby inhibiting their activity and leading to therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
